4-Chloro-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one
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Overview
Description
4-Chloro-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system with a chlorine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This step involves adding formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.
Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate is then converted to 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Chlorination: Finally, the 7H-pyrrolo[2,3-d]pyrimidin-4-ol is chlorinated to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to ensure high yields and purity. This includes precise control of temperature, solvent choice, and reaction time to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: Such as nucleophilic aromatic substitution.
Cross-Coupling Reactions: Catalyzed by palladium and mediated by copper, including Suzuki coupling reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Typically involves nucleophiles like amines or thiols under basic conditions.
Suzuki Coupling: Requires palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions often include derivatives with modified functional groups, which can be further utilized in the synthesis of complex organic compounds.
Scientific Research Applications
4-Chloro-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy and treatment of inflammatory diseases
Organic Synthesis: Its unique structure makes it valuable in the synthesis of complex organic molecules.
Materials Science: It is explored for use in organic electronics and as ligands for catalysis.
Mechanism of Action
The mechanism of action of 4-Chloro-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar core structure but differs in the position of the chlorine atom.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a fused ring system, used in kinase inhibitor development.
Uniqueness
4-Chloro-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one is unique due to its specific ring fusion and chlorine substitution, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in drug discovery and other scientific research fields.
Biological Activity
4-Chloro-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one is a heterocyclic compound notable for its unique structural features and significant biological activity. With a molecular formula of C6H4ClN3 and a molecular weight of approximately 153.57 g/mol, this compound has garnered attention in medicinal chemistry, particularly as an intermediate in synthesizing various pharmaceutical agents, including Tofacitinib, a Janus kinase inhibitor used in treating rheumatoid arthritis .
Structural Characteristics
The compound features a chloro substituent at the fourth position and a pyrrole ring fused to a pyrimidine moiety. These structural elements contribute to its biological activity, particularly in inhibiting specific enzymes and cellular pathways relevant to cancer and inflammatory diseases. The melting point of this compound ranges from 188 to 194 °C, indicating its stability under elevated temperatures.
Biological Activity Overview
Recent studies have highlighted the compound's potential as an inhibitor of various enzymes involved in critical signaling pathways. Its biological activities include:
- Antiproliferative Effects : In vitro studies demonstrate that this compound can influence cell proliferation and apoptosis, making it a candidate for cancer treatment. For instance, derivatives of this compound have shown significant antiproliferative activity against HeLa cells with GI50 values in the low micromolar range .
- Enzyme Inhibition : The compound acts as an inhibitor of Janus kinase pathways, which are crucial in immune response modulation. This mechanism is particularly relevant in autoimmune disorders and certain cancers .
Case Studies and Research Findings
Research has focused on the synthesis and modification of this compound derivatives to enhance their biological activity. Some notable findings include:
- Antiproliferative Activity : A study reported that modified derivatives retained significant antiproliferative activity against HeLa cells and MCF-7 breast cancer cells. The introduction of specific substituents on the C7-aryl ring was found to influence the potency of these compounds significantly .
- Mechanism of Action : Molecular modeling studies suggest that the compound binds to the colchicine site on β-tubulin, affecting microtubule dynamics and leading to mitotic delay in treated cells. This mechanism underlines its potential as an anticancer agent .
- In Vivo Efficacy : In animal models, certain derivatives demonstrated significant tumor size reduction at low doses without observable side effects, indicating favorable pharmacokinetic properties .
Comparative Analysis with Related Compounds
The following table summarizes structural similarities and biological activities among selected compounds related to this compound:
Compound Name | Structure Type | Key Features |
---|---|---|
Tofacitinib | Janus Kinase Inhibitor | Used for rheumatoid arthritis; modulates immune response |
4-Chloro-5H-pyrrolo[3,2-D]pyrimidine | Pyrrolopyrimidine | Antimicrobial activity; binds DNA gyrase |
6-Chloro-7-deazapurine | Purine Analog | Inhibits bacterial growth; effective against Mycobacterium tuberculosis |
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine | Pyrrolopyrimidine | Scaffold for various drug candidates |
Properties
Molecular Formula |
C6H4ClN3O |
---|---|
Molecular Weight |
169.57 g/mol |
IUPAC Name |
4-chloro-5,6-dihydropyrrolo[3,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C6H4ClN3O/c7-5-3-1-8-6(11)4(3)9-2-10-5/h2H,1H2,(H,8,11) |
InChI Key |
WUTNMHKJEUEAJO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=O)N1)N=CN=C2Cl |
Origin of Product |
United States |
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